molecular formula C14H15ClN2O4S B2430557 ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1291839-78-5

ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No.: B2430557
CAS No.: 1291839-78-5
M. Wt: 342.79
InChI Key: SYCCOPYMKAOEFA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the class of thiadiazines. This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a carboxylate group and a chlorobenzyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . The compound’s interaction with its targets likely involves these functional groups, leading to changes in the target’s function.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds , it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall action.

Result of Action

Given the wide range of biological activities associated with similar compounds , it is likely that the compound induces a variety of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the following steps:

    Formation of the Thiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the thiadiazine intermediate with a chlorobenzyl halide in the presence of a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Similar structure but different substitution pattern.

    Hydrochlorothiazide: A diuretic drug with a similar thiadiazine core.

Uniqueness

Ethyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorobenzyl group and ester functionality differentiate it from other thiadiazine derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-3-21-14(18)13-9-17(22(19,20)16-10(13)2)8-11-5-4-6-12(15)7-11/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCCOPYMKAOEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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